molecular formula C10H9N3O2 B3260785 1-methyl-2-(4-nitrophenyl)-1H-imidazole CAS No. 334952-04-4

1-methyl-2-(4-nitrophenyl)-1H-imidazole

Cat. No.: B3260785
CAS No.: 334952-04-4
M. Wt: 203.2 g/mol
InChI Key: RDCCHZDFNPOUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-(4-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldehyde Dehydrogenase Inhibition

1-methyl-2-(4-nitrophenyl)-1H-imidazole (nitrefazole) demonstrates a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This compound, synthesized and structurally assigned through detailed NMR studies, differs from other pharmacologically active nitroimidazoles due to its unique substitution pattern on the imidazole ring (Klink, Pachler, & Gottschlich, 1985).

Catalytic Reaction Kinetics

The compound plays a role in the kinetics of ester imidazolysis reactions. In a study examining its interaction with p-nitrophenyl propionate in benzene, the compound demonstrated catalytic properties, influencing the rate law and kinetic order of the reaction (Rivetti & Tonellato, 1977).

Antibacterial Activity

Synthesized derivatives of this compound have shown promising in-vitro antibacterial activity against various microorganisms. One study highlighted the potency of these derivatives, particularly against Gram-positive bacteria, with some compounds exhibiting significant activity against Helicobacter pylori (Letafat et al., 2008).

Micellar Effects in Catalysis

The compound has been studied for its role in micellar effects on catalysis. Research involving the activation of hydroxyl groups of N-methyl/dodecyl-2-(hydroxymethyl)imidazole ligands by Cu2+ in transacylation reactions revealed insights into the kinetic properties and nucleophilic reactivities in different environments (Tagaki et al., 1991).

Properties

IUPAC Name

1-methyl-2-(4-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-6-11-10(12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCCHZDFNPOUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(4-nitrophenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-methyl-2-(4-nitrophenyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-methyl-2-(4-nitrophenyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-methyl-2-(4-nitrophenyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-methyl-2-(4-nitrophenyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-methyl-2-(4-nitrophenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.